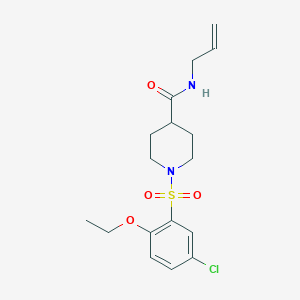![molecular formula C15H18ClFN2O3 B4417667 ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4417667.png)
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Overview
Description
Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride.
N-alkylation of piperazine: The 2-chloro-6-fluorobenzyl chloride is then reacted with piperazine to form the N-substituted piperazine derivative.
Acylation: The N-substituted piperazine is then acylated with ethyl chloroacetate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the benzyl group or the piperazine ring.
Reduction: Reduced derivatives of the benzyl group or the piperazine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Generally, the compound may act by binding to its target and modulating its activity, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-6-fluorophenyl acetate
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O3/c1-2-22-14(20)8-13-15(21)18-6-7-19(13)9-10-11(16)4-3-5-12(10)17/h3-5,13H,2,6-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBWLESTQSBUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4417587.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417595.png)
![4-(2-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4417606.png)
![3-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4417617.png)

![N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4417629.png)
![2-methyl-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417638.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417641.png)
![N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4417662.png)
![N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine](/img/structure/B4417672.png)


![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
